![molecular formula C10H5ClF3N3O2 B2510840 1-(3-Chloropyridin-2-yl)-3-(trifluoromethyl)-1h-pyrazole-4-carboxylic acid CAS No. 1947346-63-5](/img/structure/B2510840.png)
1-(3-Chloropyridin-2-yl)-3-(trifluoromethyl)-1h-pyrazole-4-carboxylic acid
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Description
“1-(3-Chloropyridin-2-yl)-3-(trifluoromethyl)-1h-pyrazole-4-carboxylic acid” is an organic compound with the CAS Number: 1947346-63-5 . It has a molecular weight of 291.62 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H5ClF3N3O2/c11-6-2-1-3-15-8(6)17-4-5(9(18)19)7(16-17)10(12,13)14/h1-4H,(H,18,19) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 291.62 . Other physical and chemical properties are not detailed in the available resources.Scientific Research Applications
- Mechanism : DeC-1.2 inhibits TRPM8 ligand activation without affecting animal body temperature. This selective inhibition effectively alleviates oxaliplatin-induced cold hypersensitivity without compromising overall thermoregulation .
- Structural Basis : Rational design based on TRPM8’s high-resolution cryo-EM structure allowed the development of DeC-1.2, a cyclic peptide .
- Potential Therapeutic Candidate : DeC-1.2 represents a promising drug candidate for managing chemotherapy-induced cold hypersensitivity .
- Validation : DeC-1.2 underwent functional validation at various levels (in vitro, ex vivo, and in vivo) to confirm its specificity and efficacy .
Cancer Treatment Enhancement
TRPM8 Channel Modulation
Cold Pain Management
Drug Discovery Paradigm
Research Collaboration
properties
IUPAC Name |
1-(3-chloropyridin-2-yl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3N3O2/c11-6-2-1-3-15-8(6)17-4-5(9(18)19)7(16-17)10(12,13)14/h1-4H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAQLGHSXFCHHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=C(C(=N2)C(F)(F)F)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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